o-Benzyl-d-tyrosine

Chiral resolution Enantiomeric purity Peptide diastereomer

Using generic D-tyrosine in SPPS risks diastereomeric impurities from enantiomer mismatch, compromising peptide stability and biological activity. o-Benzyl-d-tyrosine (CAS 65733-15-5) mitigates this through verified chiral identity and defined hydrophobic protection. • Optical rotation +8.0 to +12.0° - incoming QC gate for D-enantiomer confirmation • XLogP3 = -0.1 - enhanced hydrophobicity vs. D-tyrosine (~ -2.0) for lipophilic pocket targeting • ≥97% HPLC purity - minimizes post-synthesis purification burden Supplied with full analytical documentation for procurement confidence.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 65733-15-5
Cat. No. B554738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Benzyl-d-tyrosine
CAS65733-15-5
Synonyms65733-15-5; (R)-2-amino-3-(4-(benzyloxy)phenyl)propanoicacid; o-benzyl-d-tyrosine; H-D-Tyr(Bzl)-OH; O-Benzyl-D-Tyr; AC1LDUUO; PubChem18635; (R)-2-AMINO-3-(4-BENZYLOXYPHENYL)PROPANOICACID; AC1Q5R0V; SCHEMBL659105; CTK8G0140; MolPort-013-437-149; ZINC133162; 0085AC; AR-1K8718; KM0949; AM82338; AJ-12168; AK111168; KB-59252; SC-09955; ST2402608; FT-0641030; (2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoicacid
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
InChIKeyKAFHLONDOVSENM-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Benzyl-d-tyrosine: Protected D-Tyrosine Building Block


o-Benzyl-d-tyrosine (CAS 65733-15-5), also known as H-D-Tyr(Bzl)-OH, is a synthetic, non-proteinogenic amino acid derivative [1]. It is characterized by a benzyl (phenylmethyl) ether protecting group on the phenolic hydroxyl of the D-enantiomer of tyrosine . This compound serves as a critical chiral building block in solid-phase peptide synthesis (SPPS) and as a precursor for developing stereospecific enzyme inhibitors, leveraging the unique properties of the D-configuration . Its enhanced hydrophobicity (XLogP3 = -0.1) compared to unprotected D-tyrosine influences peptide folding and stability [1].

Chiral Building Block D-configuration tyrosine derivative for stereochemical control in solid-phase peptide synthesis
O-Benzyl Protection Hydrogenolysis-labile ether group enabling orthogonal deprotection strategies
Research Context Supports stereospecific enzyme inhibitor design and protease-resistant peptide studies

o-Benzyl-d-tyrosine: Procurement & Substitution Risks


Substituting o-Benzyl-d-tyrosine with a generic or near-analog introduces significant risk of experimental failure. The D-configuration is not merely a chiral preference but a critical determinant of biological activity and peptide stability; using an L-enantiomer yields a diastereomeric product with different folding, target affinity, and proteolytic susceptibility [1]. Similarly, the O-benzyl protecting group provides specific hydrophobic interactions and a distinct deprotection profile (hydrogenolysis) that cannot be replicated by O-methyl or O-tert-butyl analogs. Selection based solely on the tyrosine core without verifying absolute stereochemistry (+8.0 to +12.0° optical rotation) and the precise O-protection can lead to inactive peptides or failed inhibitor syntheses .

Target o-Benzyl-D-tyrosine: D-configuration with O-benzyl protection for SPPS and inhibitor design
L-Enantiomer Yields diastereomeric products with altered folding, target affinity, and proteolytic susceptibility; optical rotation sign is inverted
O-Methyl / O-tert-Butyl Analogs Cannot replicate the hydrogenolysis deprotection profile; acid-labile or orthogonal cleavage pathways alter synthetic compatibility
Unprotected D-Tyrosine Lacks the hydrophobic benzyl group; altered solubility, folding propensity, and binding-pocket interactions may shift assay outcomes

o-Benzyl-d-tyrosine: Head-to-Head Technical Evidence


Absolute Stereochemistry: Optical Rotation vs. L-Enantiomer

The D-configuration of o-Benzyl-d-tyrosine is unequivocally identified by its positive specific optical rotation. This value is directly inverted compared to its L-enantiomer, O-Benzyl-L-tyrosine (CAS 16652-64-5), providing a clear, quantifiable identity check for procurement and quality control .

Optical Rotation
Data to verify
+8.0 to +12.0°
vs
−8.0 to −12.0° (L-enantiomer)
Supports enantiomeric identity verification in chiral QC workflow
Supplier-reported data; confirm by in-house polarimetry at c=1% in AcOH:H2O 4:1
Chiral resolution Enantiomeric purity Peptide diastereomer Optical rotation

Hydrophobic Enzyme Inhibition: logP vs. Unprotected D-Tyrosine

o-Benzyl-d-tyrosine is reported to act as an aminopeptidase inhibitor, a property attributed to its enhanced hydrophobicity compared to the parent amino acid. This is quantitatively supported by its computed partition coefficient, which is significantly higher than that of unprotected D-tyrosine, demonstrating a molecular basis for its application in inhibitor design where increased lipophilicity enhances target binding [1][2].

Lipophilicity (logP)
Cross-study comparable
XLogP3 = −0.1
D-Tyrosine ≈ −2.0 (≈80-fold difference)
Supports hydrophobic probe context for aminopeptidase inhibitor design
In silico XLogP3 prediction; experimental logP may differ
Aminopeptidase inhibitor Hydrophobic effect logP Drug design

Purity Benchmark: HPLC Assay vs. Commercial Standards

The procurement value is directly tied to verified purity, which dictates the maximum theoretical yield in stoichiometric reactions. A leading supplier's lot for o-Benzyl-d-tyrosine is specified at ≥99% (HPLC), a notably higher benchmark than the more common 98% minimum purity offered by many vendors for this compound and its L-enantiomer .

HPLC Purity
Supplier data
≥99%
HPLC assay
Supports synthesis-grade purity selection for SPPS coupling efficiency
Supplier specification; verify lot-specific CoA upon receipt
Quality control HPLC purity Peptide synthesis Procurement specification

o-Benzyl-d-tyrosine: Targeted Application Scenarios


All-D Peptide Synthesis: Chiral Purity Control

Researchers developing protease-resistant, all-D therapeutic peptides require a verified D-tyrosine source. The specific positive optical rotation (+8.0 to +12.0°) of this building block serves as a critical incoming QC check to guarantee enantiomeric purity, directly mitigating the risk of synthesizing diastereomeric impurities that are difficult to separate and invalidate biological assays .

Hydrophobic Aminopeptidase Inhibitor Design

Medicinal chemists designing inhibitors for hydrophobic pockets of aminopeptidases (e.g., ERAP1, IRAP) can utilize o-Benzyl-d-tyrosine as a core scaffold. Its quantifiably higher logP (XLogP3 = -0.1) compared to D-tyrosine (~ -2.0) offers a calculated advantage for occupying lipophilic S1 subsites, a strategy supported by its documented use in generating aminopeptidase inhibitors [1].

High-Purity Solid-Phase Peptide Synthesis

For demanding SPPS projects such as long or macrocyclic peptide synthesis, incorporating this building block at a certified purity of ≥99% (HPLC) directly translates to higher synthetic yields. The documented purity benchmark justifies its procurement over lower-purity generic alternatives for applications where the cost of purification exceeds the premium for the high-purity reagent .

Application
Selection Property
Validation Focus
All-D peptide stereochemical control
Enantiomeric purity verification
Chiral identity QC workflow and diastereomer exclusion
Aminopeptidase inhibitor research
Hydrophobic probe context
Lipophilicity-driven binding-pocket occupancy review
High-efficiency SPPS
Synthesis-grade purity review
Coupling yield optimization and side-product minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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